(3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone is a complex organic compound with significant pharmaceutical relevance. This compound is classified under isoquinoline derivatives and is notable for its structural complexity and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 401.41 g/mol. The compound is often utilized in research settings and may serve as a lead structure for drug development due to its unique pharmacological properties.
The synthesis of (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone involves several intricate steps that typically include:
Technical details regarding specific reagents, solvents, and reaction conditions are essential for replicating the synthesis in a laboratory setting but are often proprietary or detailed in specialized literature .
The molecular structure of (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone can be represented using various chemical notations:
COc1ccc2[C@H](OC(=O)c2c1OC)[C@@H]3N(C)CCc4cc(O)c(O)c(OC)c34
InChI=1S/C21H23NO7/c1-22-8-7-10-9-12(23)17(24)20(28-4)14(10)16(22)18-11-5-6-13(26-2)19(27-3)15(11)21(25)29-18/h5-6,9,16,18,23-24H,7-8H2,1-4H3/t16-,18+/m1/s1
The stereochemistry is crucial for its biological activity; thus, the configuration at various chiral centers must be maintained during synthesis.
The chemical reactivity of (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone includes:
These reactions can be exploited to modify the compound for enhanced activity or selectivity in biological systems .
The mechanism of action for compounds like (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone often involves interactions with specific biological targets such as receptors or enzymes.
The compound may act as an agonist or antagonist depending on its structural features and the biological context. For instance:
Quantitative data regarding binding affinities or enzyme kinetics would be crucial for understanding its pharmacological profile .
The physical and chemical properties of (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone include:
Property | Value |
---|---|
Molecular Weight | 401.41 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | +5°C |
These properties are essential for determining the handling and storage requirements of the compound in laboratory settings .
(3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone has potential applications in:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5